![molecular formula C11H24N2O B1519973 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine CAS No. 1171385-26-4](/img/structure/B1519973.png)

3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine

Descripción general

Descripción

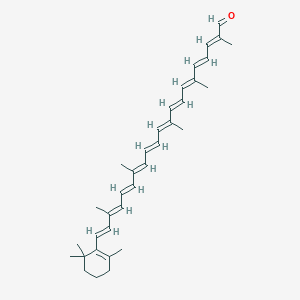

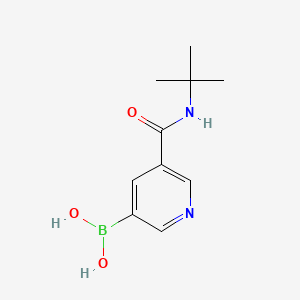

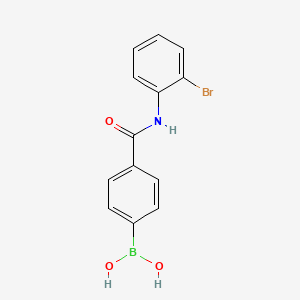

3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine is a chemical compound with the molecular formula C11H24N2O . It is also known as “{3-[(1-Isopropylpiperidin-4-yl)oxy]propyl}amine” and "1-Propanamine, 3-[[1-(1-methylethyl)-4-piperidinyl]oxy]-" .

Molecular Structure Analysis

The molecular structure of this compound consists of an isopropyl group attached to a piperidine ring, which is further connected to a propylamine group via an ether linkage . The molecular weight is approximately 200.321 Da .Physical and Chemical Properties Analysis

The compound has a molecular weight of 200.326 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .Aplicaciones Científicas De Investigación

Degradable Polymers for DNA Delivery

Poly(β-aminoesters), synthesized through the addition of secondary amines like N,N'-dimethylethylenediamine and piperazine to bis(acrylate ester), have been investigated for their potential in gene delivery. These polymers can degrade hydrolytically under both acidic and alkaline conditions, releasing non-cytotoxic degradation products. They can form complexes with plasmid DNA, suggesting their utility in non-viral gene delivery applications (Lynn & Langer, 2000).

Corrosion Inhibition

Tertiary amines synthesized from 1,3-diamino-propan-2-ol have shown promise as corrosion inhibitors for carbon steel. These amines form a protective layer on the metal surface, significantly reducing the rate of anodic dissolution. Their efficiency varies with concentration and type, demonstrating potential for applications in corrosion prevention (Gao, Liang, & Wang, 2007).

Controlled Release in Drug Delivery

The bioorthogonal removal of 3-isocyanopropyl groups has been utilized for the controlled release of drugs and fluorophores in vivo. This method leverages dissociative bioorthogonal reactions, enabling the release of bioactive agents under physiological conditions, which can be particularly useful in chemical biology and drug delivery systems (Tu et al., 2018).

Synthesis of Amines for Material Science

Amines play a crucial role as intermediates in the chemical industry, not only for the synthesis of polyamides and polyureas but also for polyepoxides. Biobased amines, synthesized from various biomass sources, have garnered attention for their potential in creating sustainable polymers and materials, indicating a shift towards more environmentally friendly chemical processes (Froidevaux et al., 2016).

Propiedades

IUPAC Name |

3-(1-propan-2-ylpiperidin-4-yl)oxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-10(2)13-7-4-11(5-8-13)14-9-3-6-12/h10-11H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFUXMCOIBZWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657491 | |

| Record name | 3-{[1-(Propan-2-yl)piperidin-4-yl]oxy}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171385-26-4 | |

| Record name | 3-{[1-(Propan-2-yl)piperidin-4-yl]oxy}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B1519898.png)

![2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene](/img/structure/B1519903.png)

![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B1519909.png)